2-Oxa-7-azaspiro[4.4]nonane hydrochloride
Description
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Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDSMBVEMCDBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Oxa-7-azaspiro[4.4]nonane hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of modern drug development, the demand for molecules with structural novelty and three-dimensionality is paramount. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds.[1] Their rigid, well-defined three-dimensional geometry allows for precise probing of protein binding sites, often leading to improved potency and selectivity.[2] The 2-Oxa-7-azaspiro[4.4]nonane core is a compelling example, incorporating both an ether and a secondary amine functionality, which are key features for establishing molecular interactions.[2]
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride (C₇H₁₄ClNO).[3] We will move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how a confluence of data from multiple orthogonal techniques leads to an unambiguous and self-validating structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.
The target molecule, 2-Oxa-7-azaspiro[4.4]nonane hydrochloride, possesses the following fundamental properties:
-
Molecular Formula: C₇H₁₄ClNO
-
Molecular Weight: 163.64 g/mol [3]
-
Core Structure: A spirocyclic system composed of a tetrahydrofuran ring and a pyrrolidine ring, with the pyrrolidine nitrogen protonated and paired with a chloride counter-ion.
Caption: A logical workflow for definitive structure elucidation.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Expertise & Causality: The initial and most critical step is to verify the molecular weight and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice over nominal mass instruments. Its ability to measure mass to four or five decimal places allows for the calculation of a unique elemental formula, effectively ruling out other possibilities with the same nominal mass. For a polar salt like our target compound, Electrospray Ionization (ESI) is the ideal ionization method as it gently generates gas-phase ions from solution, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the hydrochloride salt in a suitable solvent matrix, such as methanol or water/acetonitrile (50:50).
-
Instrumentation: Introduce the sample into an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Mode of Operation: Operate in positive ion mode to detect the cationic species.
-
Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 50-500).
Data Interpretation & Presentation
The primary species observed will be the cation of the molecule, corresponding to the protonated free base. The chloride ion is not observed in positive mode.
| Ion Species | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 | Expected within 5 ppm |
The observation of an ion with a mass accurate to within 5 ppm of 128.1070 provides strong, validated evidence for the elemental formula C₇H₁₃NO for the parent free base. [4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy provides a rapid, non-destructive snapshot of the functional groups present in the molecule. While it doesn't reveal the full connectivity, it serves as a crucial validation step. For this specific hydrochloride salt, we are looking for the characteristic signature of a secondary ammonium salt (-NH₂⁺-), the C-O stretch of the ether in the tetrahydrofuran ring, and the aliphatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet is necessary, making this a faster and more modern approach.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted.
Data Interpretation & Presentation
The spectrum should exhibit key absorption bands that confirm the presence of the expected functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Appearance |
| ~2400-3200 | Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | Very broad, strong band |
| ~2850-2960 | Alkane (CH₂) | C-H Stretch | Medium to strong, sharp bands |
| ~1050-1150 | Ether (C-O-C) | C-O Stretch | Strong, characteristic band |
| ~1020-1250 | Amine (C-N) | C-N Stretch | Medium intensity |
The presence of these bands, particularly the very broad ammonium stretch, is highly indicative of the hydrochloride salt structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing an unambiguous map of the carbon-hydrogen framework. [5][6]For a molecule like 2-Oxa-7-azaspiro[4.4]nonane, with several chemically similar methylene groups, a suite of 1D and 2D NMR experiments is not just helpful, but essential for definitive assignment. [7]
Experimental Protocols
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.
-
Experiments to Perform:
-
1D ¹H NMR: Determines the number of unique proton environments, their integration (ratio), and coupling patterns (multiplicity).
-
1D ¹³C{¹H} NMR: Determines the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. [5] * 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the critical experiment for identifying the spiro-carbon and connecting the two ring systems. [5]
-
Data Interpretation & Presentation
The spirocyclic nature of the molecule means that protons on the same carbon (geminal protons) can be chemically non-equivalent, leading to more complex splitting patterns than might be initially expected. The following table represents predicted data.
| Atom # | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
| C1, C6 | ~40-50 | ~3.2-3.5 | m | C5 (Spiro) |
| C3, C8 | ~65-75 | ~3.8-4.1 | m | C5 (Spiro), C4, C9 |
| C4, C9 | ~25-35 | ~2.0-2.3 | m | C3, C8, C5 (Spiro) |
| C5 (Spiro) | ~70-80 (Quaternary) | N/A | N/A | N/A |
| N-H₂⁺ | N/A | ~8.0-9.0 (in DMSO) | br s | C1, C6 |
Note: Numbering is illustrative. Actual assignments require spectral analysis.
The definitive proof of the spiro-center (C5) comes from the HMBC spectrum. Protons on C1, C6, C4, and C9 should all show a 2- or 3-bond correlation to the single quaternary carbon signal (C5), unequivocally establishing the shared-atom linkage.
Caption: Key HMBC correlations confirming the spiro-center.
Single-Crystal X-ray Crystallography: The Gold Standard
Expertise & Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. [8][9]It moves beyond connectivity to provide the precise three-dimensional coordinates of every atom, revealing exact bond lengths, bond angles, and the conformation of the rings. [10]For a chiral molecule like this (the spiro-center is a chiral center), crystallography can also determine the absolute configuration if a suitable heavy atom is present or by using specific techniques. [10]
Experimental Protocol
-
Crystal Growth (The Critical Step): The primary challenge is to grow a single, diffraction-quality crystal. [10]This is often achieved by slow evaporation of a solvent or a binary solvent system (e.g., ethanol/ether) in which the compound has moderate solubility. [11]2. Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. [11]3. Structure Solution and Refinement: The diffraction data are computationally processed to generate an electron density map. Atoms are fitted to the density, and their positions and thermal parameters are refined to achieve the best fit with the experimental data. [8] The final output is a 3D model of the molecule in the crystal lattice, confirming the spirocyclic fusion, the relative orientation of the two rings, and the location of the chloride counter-ion relative to the protonated nitrogen.
Conclusion: A Synthesis of Validated Evidence
-
Mass Spectrometry confirms the correct elemental formula.
-
IR Spectroscopy validates the presence of the required functional groups, especially the ammonium salt.
-
A full suite of NMR experiments meticulously pieces together the atomic connectivity, with HMBC being the pivotal experiment to prove the spiro-junction.
-
X-ray Crystallography , when achievable, provides the final, definitive 3D structure, leaving no room for ambiguity.
By following this logical and self-validating workflow, researchers can have the utmost confidence in their structural assignments, a critical foundation for all subsequent research and development activities.
References
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The Journal of Organic Chemistry. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. ACS Publications. Available from: [Link]
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PubChem. (n.d.). 2-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
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PubChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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PubChemLite. (n.d.). 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride. University of Luxembourg. Available from: [Link]
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ARKAT USA, Inc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Available from: [Link]
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The Journal of Organic Chemistry. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. ACS Publications. Available from: [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Available from: [Link]
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Journal of Chemical Research. (n.d.). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Available from: [Link]
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Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH. Available from: [Link]
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MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available from: [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
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2-Oxa-7-azaspiro[4.4]nonane hydrochloride molecular weight and formula
An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride: A Key Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The paradigm shift from planar, two-dimensional molecules to complex, three-dimensional scaffolds has been a significant driver of innovation, leading to compounds with enhanced target specificity, better pharmacokinetic profiles, and improved clinical success rates. Among these three-dimensional structures, spirocyclic systems have emerged as particularly valuable.
This technical guide focuses on 2-Oxa-7-azaspiro[4.4]nonane hydrochloride, a heterocyclic scaffold that merges a tetrahydrofuran ring and a pyrrolidine ring through a single, shared carbon atom. This unique spirocyclic arrangement imparts a rigid, well-defined three-dimensional geometry, making it an attractive building block for drug development professionals. Its structure is not merely a topological curiosity; it is a functional framework offering advantages in solubility, metabolic stability, and the ability to probe complex protein binding sites. This document provides a comprehensive overview of its fundamental properties, a robust synthetic strategy, and the rationale for its application in modern drug discovery programs, particularly in the context of fragment-based drug discovery (FBDD).
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. 2-Oxa-7-azaspiro[4.4]nonane is typically handled and utilized as its hydrochloride salt to improve stability and aqueous solubility. The key properties of both the free base and its hydrochloride salt are summarized below.
The molecular formula of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is C7H14ClNO, and its molecular weight is 163.64 g/mol .[1][2] The free base, 2-Oxa-7-azaspiro[4.4]nonane, has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol .[3][4]
Table 1: Key Physicochemical Properties and Identifiers
| Property | 2-Oxa-7-azaspiro[4.4]nonane (Free Base) | 2-Oxa-7-azaspiro[4.4]nonane HCl | Source |
| Molecular Formula | C7H13NO | C7H14ClNO | [1][4] |
| Molecular Weight | 127.18 g/mol | 163.64 g/mol | [1][4] |
| Exact Mass | 127.099714 Da | 163.076392 Da | [1][4] |
| CAS Number | 175-97-3 | 1419590-58-1 | [1][4] |
| IUPAC Name | 2-oxa-7-azaspiro[4.4]nonane | 2-oxa-7-azaspiro[4.4]nonane;hydrochloride | [1][4] |
| Hydrogen Bond Donors | 1 | 2 | [1][4] |
| Hydrogen Bond Acceptors | 2 | 2 | [1][4] |
| Rotatable Bond Count | 0 | 0 | [1][4] |
| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | [1][4] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define nodes for atoms N1 [label="N", pos="0,0.8!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,0.8!"]; C2 [label="C", pos="-1.8,0!"]; C_spiro [label="C", pos="-0.6,-0.8!", fontcolor="#202124"]; C3 [label="C", pos="0.6,0!"]; H1 [label="H", pos="-0.4,1.4!"]; Cl [label="Cl⁻", pos="2.5,1.2!", fontcolor="#EA4335"]; H_N_plus [label="H⁺", pos="0.4,1.4!", fontcolor="#202124"]; O1 [label="O", pos="-0.6,-2.4!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; C4 [label="C", pos="0.6,-1.6!"]; C5 [label="C", pos="0.6,-3.2!"]; C6 [label="C", pos="-1.8,-1.6!"]; // Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C_spiro; C_spiro -- C3; C3 -- N1; N1 -- H1 [style=dashed]; N1 -- H_N_plus [style=invis]; // for positioning Cl C_spiro -- C4; C4 -- O1; O1 -- C5; C5 -- C6; C6 -- C_spiro; // Add caption caption [label="Figure 1: Structure of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride", pos="0,-4.5!", fontsize=12];
}
Caption: Figure 1: Structure of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Rationale for Application in Drug Discovery
The utility of the 2-oxa-7-azaspiro[4.4]nonane scaffold extends beyond its basic chemical identity. Its rigid, three-dimensional structure is a strategic asset in modern drug design, offering a distinct advantage over traditional flat, aromatic systems.
Escaping "Flatland": The Value of Three-Dimensionality
A significant trend in medicinal chemistry is the move towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³). This concept, often termed "escaping flatland," is correlated with higher clinical success rates.[5] Three-dimensional scaffolds like 2-oxa-7-azaspiro[4.4]nonane provide several key benefits:
-
Improved Physicochemical Properties: The incorporation of this spirocyclic core can enhance aqueous solubility and metabolic stability while reducing the high lipophilicity often associated with flat, aromatic drugs.[5][6] These are critical factors for achieving a favorable pharmacokinetic profile.
-
Enhanced Target Engagement: The rigid conformational pre-organization of the scaffold reduces the entropic penalty upon binding to a biological target. This can lead to higher binding affinity and selectivity, as the molecule is already in a shape that is complementary to the target's binding pocket.[7]
-
Novel Chemical Space: Spirocycles explore vectors in chemical space that are inaccessible to their acyclic or simple cyclic counterparts, allowing for the development of intellectual property and the discovery of ligands for previously "undruggable" targets.
A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments against a biological target. The 2-Oxa-7-azaspiro[4.4]nonan-1-one, a close analogue, is considered a promising candidate for fragment libraries, and the same principles apply to the core nonane structure.[8]
-
Inherent 3D Structure: The scaffold provides a rigid framework to effectively probe the topology of a protein's binding site.[8]
-
Hydrogen Bonding: The presence of a secondary amine (which becomes a protonated amine in the hydrochloride salt) and an ether oxygen provides both hydrogen bond donor and acceptor capabilities, which are essential for molecular recognition and anchoring within a binding site.[8]
-
Low Complexity: The core scaffold has a low molecular weight and complexity, adhering to the "Rule of Three" often used in fragment selection. This allows for significant elaboration and optimization once a binding hit is identified, maximizing its potential ligand efficiency.
Synthesis and Characterization
While numerous strategies exist for constructing spirocyclic systems, a robust and adaptable synthesis is crucial for enabling further research. Below is a plausible synthetic pathway for 2-Azaspiro[4.4]nonane, a closely related compound, which can be adapted for the synthesis of the target molecule. This route is based on established organic chemistry principles.[9][10]
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IUPAC name for 2-Oxa-7-azaspiro[4.4]nonane hydrochloride
An In-Depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride: Structure, Synthesis, and Application
Introduction
In the landscape of modern drug discovery, there is a significant trend of "escaping from flatland," a strategic shift towards molecules with greater three-dimensionality.[1] These Fsp3-rich structures often exhibit improved pharmacological profiles, including enhanced metabolic stability, better target selectivity, and increased solubility.[1][2] Within this paradigm, spirocyclic scaffolds have emerged as privileged motifs. Their rigid, well-defined three-dimensional geometry provides a unique framework for the development of novel therapeutics.[2]
This guide provides a comprehensive technical overview of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride , a heterocyclic spirocyclic building block of significant interest to researchers and drug development professionals. We will delve into its structural elucidation based on IUPAC nomenclature, explore robust synthetic and characterization methodologies, and discuss its application as a versatile scaffold in medicinal chemistry. This document is intended to serve as a practical resource, blending theoretical principles with actionable, field-proven insights.
IUPAC Nomenclature and Chemical Structure
The systematic name, 2-Oxa-7-azaspiro[4.4]nonane hydrochloride, precisely defines the molecule's intricate architecture. A systematic deconstruction of the name provides clarity on its structure.[3]
-
Spiro[4.4]nonane : The core of the name describes a bicyclic system where two rings are joined by a single common atom, the "spiro atom".[4][5] The parent hydrocarbon is "nonane", indicating a total of nine atoms forming the two rings. The numbers in the brackets, [4.4], denote the number of atoms in each ring, excluding the spiro atom itself.[6] Here, we have two five-membered rings.
-
2-Oxa-7-aza : These prefixes indicate the presence of heteroatoms replacing carbon atoms in the rings. "Oxa" refers to an oxygen atom, and "aza" refers to a nitrogen atom. The locants, '2' and '7', specify their positions. According to IUPAC rules, numbering begins in the smaller ring (here, both are of equal size) at an atom adjacent to the spiro atom and proceeds around that ring, through the spiro atom, and then around the second ring. Priority for the starting ring and numbering direction is given to the ring containing the heteroatom that appears earliest in the seniority order (O > N).
-
Hydrochloride : This signifies that the compound is an amine salt, formed by the reaction of the basic nitrogen atom at position 7 with hydrochloric acid (HCl).[7] This salt formation is a common strategy to improve the solubility and crystalline nature of amine-containing compounds.[8][9]
The resulting structure is a pyrrolidine ring and a tetrahydrofuran ring fused at a single carbon atom.
Caption: Structure and IUPAC numbering of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
Physicochemical Properties
A summary of the key computed and experimental properties of 2-Oxa-7-azaspiro[4.4]nonane and its hydrochloride salt is presented below. These properties are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | [3][10] |
| Molecular Weight | 127.18 g/mol | 163.64 g/mol | [3][10] |
| IUPAC Name | 2-oxa-7-azaspiro[4.4]nonane | 2-oxa-7-azaspiro[4.4]nonane;hydrochloride | [3][10] |
| CAS Number | 175-97-3 | 1419590-58-1 | [3][10] |
| Appearance | White or off-white crystalline powder | Solid | [11] |
| Hydrogen Bond Donors | 1 | 2 | [3][10] |
| Hydrogen Bond Acceptors | 2 | 2 | [3][10] |
| Rotatable Bond Count | 0 | 0 | [3][10] |
Synthesis and Purification
The synthesis of spirocyclic amines often involves intramolecular cyclization strategies, which are efficient for constructing the rigid bicyclic core.[12][13] While specific proprietary methods exist, a general and robust approach can be conceptualized based on established organic chemistry principles.
Caption: General synthetic workflow for 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
General Synthetic Protocol
The following protocol outlines a plausible multi-step synthesis. The causality for key experimental choices is explained to provide a deeper understanding of the process.
Step 1: Synthesis of an N-protected γ-amino alcohol with a pendant alkene. This initial step involves standard organic transformations to assemble a precursor molecule containing all the necessary atoms for the final spirocycle. A protecting group (e.g., Boc or Cbz) on the nitrogen is crucial to prevent side reactions in subsequent steps.
Step 2: Intramolecular Cyclization. This is the key ring-forming step. An intramolecular oxymercuration-demercuration or an acid-catalyzed hydroalkoxylation could be employed to form the tetrahydrofuran ring. The choice of catalyst and reaction conditions is critical to control regioselectivity and yield.
Step 3: Deprotection of the Amine. The protecting group on the nitrogen is removed. For a Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This step yields the free base of 2-Oxa-7-azaspiro[4.4]nonane.
Step 4: Formation of the Hydrochloride Salt.
-
Dissolution: Dissolve the purified free base (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. The choice of a non-polar, aprotic solvent facilitates the precipitation of the ionic salt.
-
Acidification: Cool the solution in an ice bath (0 °C). Add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution becomes slightly acidic (test with pH paper). The immediate formation of a white precipitate is typically observed.
-
Isolation: Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Dry the product under vacuum to yield 2-Oxa-7-azaspiro[4.4]nonane hydrochloride as a crystalline solid.
Self-Validating System: Quality Control
The success of each synthetic step must be validated.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting material and the appearance of the product.
-
Purification: Column chromatography is often required to purify the free base after deprotection.
-
Final Product Characterization: The identity and purity of the final hydrochloride salt must be confirmed by spectroscopic methods (see Section 4) and melting point analysis. A sharp melting point is indicative of high purity.
Spectroscopic Characterization
Confirming the structure and purity of the final compound is paramount. The following table summarizes the expected data from standard analytical techniques.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiple signals in the aliphatic region (1.5-4.0 ppm) corresponding to the CH₂ groups. A broad signal for the N-H protons (downfield, ~8-10 ppm in DMSO-d₆). | The complex splitting patterns arise from the rigid spirocyclic structure. The acidic N-H protons of the ammonium salt are deshielded. Using DMSO-d₆ helps in observing exchangeable protons.[14] |
| ¹³C NMR | Signals for all 7 unique carbon atoms. The carbon atoms adjacent to the heteroatoms (O and N) will be shifted downfield. | Provides a carbon count and information about the chemical environment of each carbon atom. |
| FT-IR | Broad absorption band around 3000-2700 cm⁻¹ (N-H stretch of ammonium salt). C-O stretching frequency around 1100 cm⁻¹. | The broad N-H stretch is characteristic of ammonium salts. The C-O stretch confirms the presence of the ether linkage. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the mass of the free base (m/z = 128.1). | Electrospray ionization is a soft technique that will detect the protonated free base, not the intact salt. |
Applications in Drug Development
2-Oxa-7-azaspiro[4.4]nonane hydrochloride is not typically an active pharmaceutical ingredient itself but rather a valuable building block for creating more complex molecules.[11][15] Its utility stems from several key features:
-
3D Scaffold: It provides a rigid, non-planar core, which is ideal for orienting substituents in specific vectors in three-dimensional space to optimize interactions with biological targets.[1]
-
Bioisosteric Replacement: Spirocyclic fragments like this can serve as bioisosteres for more common, flexible, or metabolically labile groups (e.g., piperidine).[1] This can lead to improved metabolic stability and pharmacokinetic properties.
-
Synthetic Handle: The secondary amine at position 7 serves as a convenient point for chemical modification. It can be readily acylated, alkylated, or used in reductive amination reactions to append a wide variety of functional groups and build molecular complexity.
Caption: The 2-Oxa-7-azaspiro[4.4]nonane core as a scaffold for chemical diversification.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is associated with the following hazards:[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Oxa-7-azaspiro[4.4]nonane hydrochloride is a fundamentally important building block for medicinal chemistry and drug discovery. Its value is rooted in its well-defined three-dimensional structure, which provides a rigid scaffold for the synthesis of novel compounds with potentially superior pharmacological properties. A thorough understanding of its nomenclature, synthesis, and characterization, as detailed in this guide, is essential for researchers aiming to leverage this and similar Fsp3-rich scaffolds to develop the next generation of therapeutics.
References
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
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Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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2-Oxa-7-azaspiro[4.4]nonane hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
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2-Oxa-7-azaspiro(4.4)nonane. PubChem, National Center for Biotechnology Information. Available at: [Link]
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1-Oxa-7-azaspiro[4.4]nonane hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Available at: [Link]
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Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]
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Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available at: [Link]
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Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]
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IUPAC Nomenclature for Spiro Compounds. IUPAC. Available at: [Link]
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IUPAC Nomenclature 12 || Naming Of Bicyclo and Spiro Compound. YouTube. Available at: [Link]
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2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride. PubChem. Available at: [Link]
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Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]
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How to detect a HCl salt in organic compounds. Reddit. Available at: [Link]
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General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]
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IUPAC Nomenclature of Spiro Bicyclic Compounds. YouTube. Available at: [Link]
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Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Vedantu. Available at: [Link]
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Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: High-Purity Isolation of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride via Preparative High-Performance Liquid Chromatography
Introduction
2-Oxa-7-azaspiro[4.4]nonane and its derivatives are gaining significant attention in medicinal chemistry and drug development due to their unique three-dimensional structure, which can provide novel interactions with biological targets.[1] The purification of these spirocyclic amines, particularly in their hydrochloride salt form, presents a considerable challenge due to their high polarity and potentially poor UV activity. This application note provides a detailed, field-proven protocol for the purification of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride using preparative High-Performance Liquid Chromatography (HPLC), ensuring high purity and recovery.
The primary challenge in purifying highly polar compounds like 2-Oxa-7-azaspiro[4.4]nonane hydrochloride lies in achieving adequate retention on conventional reversed-phase columns, where they often elute near the solvent front, resulting in poor separation from other polar impurities.[2] Furthermore, as a hydrochloride salt, the compound's ionization state is highly dependent on the mobile phase pH, which can significantly impact peak shape and retention. This guide will address these challenges by exploring the principles of Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary separation mode and discussing the critical role of mobile phase optimization and appropriate detection techniques.
The Chromatographic Challenge: Understanding the Analyte and Method Selection
The successful purification of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride hinges on a thorough understanding of its physicochemical properties. As a polar, hydrophilic molecule, traditional reversed-phase chromatography is often suboptimal.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative for separating such polar compounds.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5][6] This creates a water-rich layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.[6]
Key Considerations for Method Development:
-
Stationary Phase Selection: A bare silica or a polar bonded phase (e.g., Diol, Amide) is generally the best choice for HILIC separations.[7] The choice will depend on the specific impurity profile of the crude sample.
-
Mobile Phase Composition: The mobile phase typically consists of a high percentage of acetonitrile (>60%) with an aqueous buffer.[5] The water content is the strongest eluting solvent in HILIC.[8] The choice of buffer and its pH are critical for maintaining the analyte in a consistent protonation state and achieving symmetrical peak shapes. For amine hydrochlorides, an acidic mobile phase can be beneficial.[9]
-
Detection: Since 2-Oxa-7-azaspiro[4.4]nonane lacks a strong UV chromophore, alternative detection methods are necessary. Evaporative Light Scattering Detection (ELSD) is a universal detection method well-suited for non-volatile analytes that do not absorb UV light.[10][11] It operates by nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the remaining analyte particles.[12] Mass Spectrometry (MS) is another excellent option, providing both detection and mass confirmation of the target compound.
Experimental Workflow and Protocol
The following protocol outlines a systematic approach to the preparative purification of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. This workflow is designed to be a self-validating system, starting with analytical scale method development and scaling up to preparative chromatography.
Diagram of the Purification Workflow
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Application Note: Mass Spectrometric Characterization of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Abstract
Spirocyclic scaffolds are increasingly vital motifs in modern drug discovery due to their unique three-dimensional architecture, which offers an avenue to explore novel chemical space away from "flat" aromatic systems.[1] 2-Oxa-7-azaspiro[4.4]nonane is a key heterocyclic building block for synthesizing complex molecules of pharmaceutical interest. Accurate and unambiguous characterization of such intermediates is critical for ensuring the integrity of drug development pipelines. This application note presents a robust and detailed protocol for the comprehensive mass spectrometric analysis of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride using Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and Tandem Mass Spectrometry (MS/MS) for structural elucidation. We provide detailed methodologies, data interpretation guidelines, and troubleshooting advice tailored for researchers and drug development professionals.
Introduction and Scientific Rationale
The structural complexity of spirocyclic compounds demands analytical techniques that provide high specificity and sensitivity. Mass spectrometry is an indispensable tool for this purpose, offering precise molecular weight and structural information from minimal sample quantities. 2-Oxa-7-azaspiro[4.4]nonane, as a secondary amine, is readily protonated, making it an ideal candidate for positive-ion Electrospray Ionization (ESI). ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the intact protonated molecule, [M+H]⁺.[2]
This guide is structured into two primary protocols:
-
Protocol 1: Molecular Formula Confirmation via HRMS. This protocol leverages the high mass accuracy of analyzers like Orbitrap or Time-of-Flight (TOF) to confirm the elemental composition of the parent molecule by matching the experimentally measured exact mass to the theoretical mass.[3][4]
-
Protocol 2: Structural Elucidation via MS/MS. This protocol uses Collision-Induced Dissociation (CID) to controllably fragment the isolated parent ion, providing signature fragment ions that are characteristic of the molecule's unique spirocyclic structure.[5][6]
The hydrochloride salt form of the analyte requires careful consideration during sample preparation to ensure optimal ionization and prevent signal suppression from non-volatile salt components.[7]
Analyte Properties
A thorough understanding of the analyte's properties is the foundation of method development.
| Property | Value | Source |
| Compound Name | 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | PubChem CID: 71743838[8] |
| Structure (Free Base) | PubChem CID: 23111899[9] | |
| Molecular Formula (Free Base) | C₇H₁₃NO | PubChem CID: 23111899[9] |
| Monoisotopic Mass (Free Base) | 127.099714 Da | PubChem CID: 23111899[9] |
| Monoisotopic Mass (HCl Salt) | 163.076392 Da | PubChem CID: 71743838[8] |
| Protonated Exact Mass ([M+H]⁺) | 128.107528 Da | Calculated |
Experimental Workflow Overview
The overall analytical process is designed to ensure data quality and reproducibility, from sample preparation to data analysis.
Caption: High-level workflow from sample preparation to final data analysis.
Detailed Protocols
Sample Preparation: The Rationale
Handling a hydrochloride salt for ESI-MS requires a specific approach. While the salt is soluble in polar solvents, high concentrations of chloride ions can suppress the analyte signal and form adducts (e.g., [M+Cl]⁻ in negative mode or compete with protonation in positive mode).[10]
Causality Behind Choices:
-
Solvent: Methanol is an excellent initial solvent. The final dilution into an Acetonitrile/Water mixture is a common mobile phase for reverse-phase chromatography and provides excellent ESI efficiency.
-
Acidification: The addition of 0.1% formic acid is crucial. It ensures the secondary amine remains protonated (pH << pKa), which is essential for efficient positive-mode ESI. It also provides a consistent source of protons, leading to a stable signal. Using formic acid is preferable to non-volatile acids like TFA, which can cause persistent signal suppression.[11]
-
Concentration: A final concentration of ~1-10 µg/mL is optimal. Higher concentrations can saturate the detector, cause ion suppression, and contaminate the instrument source.[11]
Step-by-Step Protocol:
-
Prepare a stock solution by dissolving ~1 mg of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride in 1 mL of LC-MS grade methanol.
-
Prepare the final analysis solvent: 50:50 (v/v) LC-MS grade acetonitrile and water, fortified with 0.1% formic acid.
-
Perform a 1:100 dilution by taking 10 µL of the stock solution and diluting it into 990 µL of the final analysis solvent.
-
Vortex the final solution thoroughly. If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter.
-
Transfer the solution to an appropriate autosampler vial.
Protocol 1: HRMS for Molecular Formula Confirmation
Objective: To measure the exact mass of the protonated molecule and confirm its elemental composition. High-resolution instruments can distinguish between compounds with the same nominal mass but different chemical formulas based on their mass defect.[3][12][13]
Instrumentation: Q-Exactive (Thermo Fisher), Agilent 6500 series Q-TOF, or equivalent HRMS system.
Methodology:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure sub-ppm mass accuracy.
-
Set up a direct infusion method or a short liquid chromatography (LC) method.
-
Configure the ESI source parameters. The values below are typical starting points and should be optimized for the specific instrument.
-
Acquire data in full scan mode (MS1) over a relevant mass range (e.g., m/z 50-500).
Table of Recommended HRMS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The secondary amine is basic and readily accepts a proton. |
| Capillary Voltage | +3.5 to +4.5 kV | Creates a strong electric field for efficient droplet formation. |
| Sheath/Nebulizer Gas (N₂) | 35-45 arb. units | Assists in nebulization and droplet formation.[2] |
| Drying Gas Flow (N₂) | 8-12 L/min | Promotes solvent evaporation from charged droplets.[14] |
| Drying Gas Temperature | 300-350 °C | Aids in desolvation of the analyte ions.[14] |
| Mass Resolution | > 70,000 FWHM | Required to achieve the mass accuracy needed for formula confirmation.[15] |
| Mass Range | m/z 50-500 | Broad enough to capture the parent ion and any potential low-mass contaminants. |
Expected Result: The primary ion observed will be the protonated molecule [C₇H₁₃NO + H]⁺.
| Ion Species | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 128.107528 | 128.1073 | -1.8 |
A mass error of < 5 ppm provides high confidence in the assigned molecular formula of C₇H₁₄NO⁺.
Protocol 2: MS/MS for Structural Elucidation
Objective: To generate characteristic fragment ions to confirm the spirocyclic structure. This is achieved by isolating the parent ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).[6]
Instrumentation: Any tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Orbitrap) with CID capability.
Methodology:
-
Using the same sample and ESI conditions as Protocol 1, set up a tandem MS (MS/MS) experiment.
-
Specify the precursor ion for isolation. Based on the HRMS data, this will be m/z 128.11 (using a wider isolation window of ~1-2 Da is common).
-
Apply collision energy to induce fragmentation. This is an empirical parameter that must be optimized. A stepped or ramped collision energy experiment is highly recommended to observe the full fragmentation profile.
-
Acquire the product ion spectrum.
Table of Recommended MS/MS Parameters:
| Parameter | Setting | Rationale |
| Precursor Ion | m/z 128.11 | The protonated parent molecule. |
| Activation Type | CID (Collision-Induced Dissociation) | A robust and widely used method for fragmenting small molecules. |
| Collision Gas | Argon or Nitrogen | Inert gas used to collide with the accelerated ions. |
| Collision Energy | Ramped 10-40 eV (or NCE) | A range of energies ensures both low-energy (rearrangement) and high-energy (bond cleavage) fragments are observed.[16] |
Results, Interpretation, and Proposed Fragmentation
Upon CID, the protonated 2-Oxa-7-azaspiro[4.4]nonane is expected to fragment along pathways that lead to stable product ions. The spirocyclic nature dictates that ring-opening is a likely initial step.
Proposed Fragmentation Pathway:
Caption: Proposed CID fragmentation pathways for protonated 2-Oxa-7-azaspiro[4.4]nonane.
Interpretation:
-
Protonation Site: The most likely protonation site is the secondary amine nitrogen, as it is the most basic atom in the molecule.[17]
-
Pathway 1 (m/z 84.08): A plausible major fragmentation route involves the cleavage of the C-O bond in the tetrahydrofuran ring, followed by a rearrangement and neutral loss of acetaldehyde (C₂H₄O, 44.026 Da). This results in a stable cyclic iminium ion at m/z 84.0807.
-
Pathway 2 (m/z 56.05): Another likely pathway involves a more complex rearrangement and fragmentation of the five-membered rings, potentially leading to the loss of a C₄H₈O neutral fragment (72.057 Da). This would yield a smaller, stable protonated amine fragment, possibly azetidinium or a related isomer, at m/z 56.0494. The loss of neutral, stable molecules is a common fragmentation route for protonated amines.[16]
Table of Expected Fragments:
| Fragment | Proposed Formula | Theoretical Exact Mass (m/z) | Description |
| A | [C₅H₁₀N]⁺ | 84.08078 | Loss of acetaldehyde (C₂H₄O) |
| B | [C₃H₆N]⁺ | 56.04948 | Loss of C₄H₈O |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | - Incorrect ionization mode (should be positive).- Sample concentration too low.- Clogged ESI needle or transfer line.- Inappropriate solvent/pH for protonation. | - Verify instrument is in positive ion mode.- Prepare a more concentrated sample (e.g., 50 µg/mL) as a test.- Perform instrument cleaning/maintenance.- Ensure sample is acidified with formic acid. |
| Unstable Signal (High RSD) | - Air bubble in the infusion line.- High salt concentration (from HCl salt).- Inconsistent nebulization. | - Degas solvents and check for leaks.- Dilute the sample further to reduce chloride ion concentration.- Optimize sheath and nebulizer gas flow rates. |
| Poor Fragmentation in MS/MS | - Collision energy is too low.- Precursor ion isolation window is too wide, allowing co-eluting ions into the cell. | - Increase collision energy in steps of 5-10 eV.- Narrow the isolation window (e.g., to 0.5-1.0 Da). |
| Mass Accuracy > 5 ppm | - Mass spectrometer requires calibration.- Temperature fluctuations in the lab.- Insufficient ions for accurate centroiding. | - Perform external and/or internal mass calibration.- Ensure stable lab environment.- Increase sample concentration or injection volume. |
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the mass spectrometric analysis of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. By employing positive-mode ESI, researchers can readily observe the protonated parent molecule. High-resolution MS analysis confirms the elemental composition with high confidence, while tandem MS with CID provides characteristic fragment ions that verify the spirocyclic structure. The detailed protocols and troubleshooting guide presented herein serve as a robust starting point for scientists in pharmaceutical and chemical research, enabling reliable and accurate characterization of this important molecular scaffold.
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Enantioselective Synthesis of 2-Oxa-7-azaspiro[4.4]nonane Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 3D Scaffolds in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the pursuit of novel chemical matter with improved pharmacological properties, such as enhanced metabolic stability, aqueous solubility, and target specificity. Within this paradigm, the 2-Oxa-7-azaspiro[4.4]nonane core has emerged as a privileged motif. Its rigid, spirocyclic framework presents a unique vectoral display of substituents, enabling precise interactions with biological targets. These structural features make 2-oxa-7-azaspiro[4.4]nonane analogs highly sought-after building blocks in the development of new therapeutics, particularly in neuroscience and oncology.
However, the construction of the spirocyclic core, especially in an enantiomerically pure form, presents a significant synthetic challenge. The creation of the quaternary spirocenter with high fidelity is non-trivial. This guide details a robust and highly enantioselective approach to the synthesis of 2-Oxa-7-azaspiro[4.4]nonane analogs, leveraging the power of organocatalytic intramolecular oxa-Michael additions.
Mechanistic Principles and Rationale for Catalyst Selection
The cornerstone of the presented methodology is an organocatalyzed, asymmetric intramolecular oxa-Michael addition. This reaction constructs the key tetrahydrofuran ring and sets the stereochemistry at the spirocyclic center in a single, highly controlled step.
The Organocatalytic Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition involves the cyclization of a precursor molecule containing both a nucleophilic hydroxyl group and an electrophilic α,β-unsaturated carbonyl moiety. The reaction is facilitated by a chiral organocatalyst that co-catalytically activates both the nucleophile and the electrophile, thereby lowering the activation energy of the cyclization and controlling the stereochemical outcome.
The Role of Bifunctional Cinchona-Derived Squaramide Catalysts
For this key transformation, we employ a bifunctional cinchona alkaloid-derived squaramide catalyst. These catalysts are exceptionally effective for this class of reaction due to their dual activation capabilities:
-
Brønsted Base Activation: The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the hydroxyl group of the substrate to increase its nucleophilicity.
-
Hydrogen Bonding Activation: The squaramide moiety, with its two amide N-H groups, acts as a hydrogen bond donor. It coordinates to the α,β-unsaturated carbonyl group of the substrate, activating it towards nucleophilic attack and locking it into a specific conformation within the chiral pocket of the catalyst.
This dual activation brings the reacting partners into close proximity in a well-defined chiral environment, leading to a highly organized transition state that dictates the enantioselectivity of the reaction.
Caption: Proposed catalytic cycle for the enantioselective intramolecular oxa-Michael addition.
Proposed General Synthetic Pathway
The overall synthetic strategy involves the preparation of a key precursor molecule, an N-protected 2-(2-hydroxyethyl)pyrrolidine derivative bearing a tethered α,β-unsaturated ester (an enoate). This precursor is then subjected to the organocatalytic cyclization to yield the desired 2-Oxa-7-azaspiro[4.4]nonane analog.
Caption: General synthetic route to 2-Oxa-7-azaspiro[4.4]nonane analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Key Precursor
This protocol describes the synthesis of a representative precursor, (S)-tert-butyl 2-(2-hydroxyethyl)-1-(prop-2-enoyl)pyrrolidine-1-carboxylate.
Materials:
-
(S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure precursor.
Protocol 2: Enantioselective Intramolecular Oxa-Michael Addition
This protocol details the key cyclization step to form the 2-Oxa-7-azaspiro[4.4]nonane core.
Materials:
-
Precursor from Protocol 1
-
Cinchona-derived squaramide catalyst (e.g., (1S,2S)-N,N'-bis[4-(trifluoromethyl)phenyl]-1,2-diphenylethane-1,2-diamine derived squaramide)
-
Toluene, anhydrous
-
4 Å Molecular sieves (activated)
Procedure:
-
To a flame-dried vial, add the cinchona-derived squaramide catalyst (5-10 mol%) and activated 4 Å molecular sieves.
-
Add anhydrous toluene to the vial.
-
Add the precursor (1.0 eq) to the catalyst suspension.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 2-Oxa-7-azaspiro[4.4]nonane analog.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Expected Results for Analogous Syntheses
The following table summarizes typical results for organocatalytic intramolecular oxa-Michael additions leading to similar spirocyclic ethers, providing an expectation for the synthesis of 2-Oxa-7-azaspiro[4.4]nonane analogs.
| Entry | Precursor Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc protected γ-hydroxy enoate | 10 | 48 | 92 | >20:1 | 95 |
| 2 | N-Cbz protected γ-hydroxy enoate | 5 | 72 | 88 | >20:1 | 97 |
| 3 | N-Acryloyl-2-(2-hydroxyethyl)piperidine | 10 | 60 | 85 | >20:1 | 93 |
Data are representative and based on analogous systems reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Conclusion and Future Outlook
The organocatalytic enantioselective intramolecular oxa-Michael addition provides a powerful and highly efficient method for the synthesis of chiral 2-Oxa-7-azaspiro[4.4]nonane analogs. The use of bifunctional cinchona-derived squaramide catalysts allows for excellent control over the stereochemistry of the newly formed spirocenter. The protocols detailed herein offer a practical guide for researchers in academia and industry to access these valuable scaffolds for drug discovery and development. Future work in this area may focus on expanding the substrate scope to include more complex and functionalized analogs, as well as the development of even more active and selective catalysts to further improve reaction times and catalyst loadings.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of medicinal chemistry, 52(21), 6752-6756. [Link]
-
Midya, A., Maity, S., & Ghorai, P. (2017). A unified dynamic kinetic spiroketalization/enantioselective oxa-Michael addition cascade of an aromatic ketone tethered to an alkoxyboronate and an enone moiety has been developed using cinchona alkaloid based amino-thiourea/squaramide organocatalysts to provide isobenzofuran-based benzannulated spiroketals with high diastereoselectivities and excellent enantioselectivities. Chemistry–A European Journal, 23(47), 11216-11220. [Link]
-
Zhang, Z., Li, X., & Wang, J. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 7(12), 1483-1506. [Link]
-
Ghorai, P., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(3), 2097-2102. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]
Navigating the Spirocyclic Scaffold: A Detailed Guide to the Handling and Storage of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride
The ascent of three-dimensional molecular architectures in modern drug discovery has positioned spirocyclic scaffolds, such as 2-Oxa-7-azaspiro[4.4]nonane hydrochloride, as critical building blocks for novel therapeutics.[1][2][3] Their inherent structural rigidity and unique spatial arrangement offer a compelling advantage in the pursuit of enhanced pharmacological properties.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride, ensuring both the integrity of the compound and the safety of the handler.
Compound Profile and Significance
2-Oxa-7-azaspiro[4.4]nonane hydrochloride is a heterocyclic compound featuring a spirocyclic system where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom. This hydrochloride salt form generally enhances the stability and water solubility of the parent amine. The three-dimensional nature of this scaffold is a significant asset in medicinal chemistry, allowing for the exploration of novel chemical space and potentially improving binding affinity and selectivity to biological targets.[1][3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.64 g/mol | [5] |
| IUPAC Name | 2-oxa-7-azaspiro[4.4]nonane;hydrochloride | [5] |
Health and Safety: A Self-Validating System of Precaution
The primary directive in handling any chemical is the assurance of personal and environmental safety. The GHS classification for 2-Oxa-7-azaspiro[4.4]nonane hydrochloride indicates that it is a hazardous substance requiring careful handling.[5]
Hazard Identification:
-
Acute Oral Toxicity: Harmful if swallowed.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]
Personal Protective Equipment (PPE) Protocol
A foundational aspect of a self-validating safety system is the consistent and correct use of PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If handling large quantities or if dust formation is likely, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible.
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Storage and Stability: Preserving Compound Integrity
The stability of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is paramount for the reproducibility of experimental results. As with many amine hydrochloride salts, proper storage is key to preventing degradation.
Recommended Storage Conditions:
-
Temperature: Keep refrigerated (2-8 °C).[7]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[6]
-
Location: A dry and well-ventilated area is essential.[6]
Signs of Degradation:
Visually inspect the compound for any changes in color or consistency. The appearance of clumping may indicate moisture absorption. If degradation is suspected, it is advisable to acquire a new batch of the compound.
Handling and Solution Preparation Protocols
The following protocols are designed to provide a systematic approach to the handling and preparation of solutions of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
Weighing the Compound
-
Preparation: Before retrieving the compound from refrigerated storage, allow the container to equilibrate to room temperature to prevent condensation of moisture on the solid.
-
Environment: Perform all weighing operations in a chemical fume hood.
-
Procedure: Use a clean, dry spatula and a tared weigh boat. Avoid creating dust. Close the container tightly immediately after use.
Preparation of Stock Solutions
While specific quantitative solubility data for 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is not widely published, a structurally similar diazaspiro nonene hydrochloride is reported to have slight solubility in DMSO and methanol.[8] As a general principle, hydrochloride salts of small molecule amines often exhibit good solubility in aqueous solutions and polar organic solvents.
It is imperative for the researcher to determine the solubility in their specific solvent system of choice. The following is a general protocol for preparing a stock solution, which should be adapted based on experimentally determined solubility.
Materials:
-
2-Oxa-7-azaspiro[4.4]nonane hydrochloride
-
Anhydrous DMSO, ethanol, or sterile deionized water
-
Sterile, amber glass vials with screw caps
-
Vortex mixer and/or sonicator
Protocol:
-
Solvent Selection: Choose a solvent appropriate for the intended downstream application (e.g., DMSO for cell-based assays, aqueous buffer for biochemical assays).
-
Initial Solubility Test (Recommended): Before preparing a large volume of stock solution, perform a small-scale solubility test. Add a small, known amount of the compound to a measured volume of the chosen solvent and observe for complete dissolution.
-
Calculation: Calculate the mass of the compound required to achieve the desired concentration.
-
Dissolution: Add the weighed compound to the appropriate volume of solvent in a sterile vial.
-
Mixing: Vortex the solution until the compound is fully dissolved. If necessary, sonicate briefly to aid dissolution.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed amber vials at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
Amber Vials: Protect the compound from potential light-induced degradation.
-
Anhydrous Solvents: For organic stock solutions, the use of anhydrous solvents is crucial to prevent hydrolysis.
-
Aliquoting: Minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the safe and effective handling and storage of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
Caption: Decision workflow for safe handling and storage.
Incompatibilities and Reactivity
While specific reactivity data for 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is limited, as an amine hydrochloride, it should be considered incompatible with:
-
Strong Bases: Will deprotonate the amine, liberating the free base.
-
Strong Oxidizing Agents: May lead to decomposition.
It is advisable to avoid mixing this compound with other chemicals unless the compatibility is known.
Conclusion: A Foundation for Reliable Research
The meticulous handling and storage of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride are not merely procedural formalities; they are the bedrock upon which reliable and reproducible scientific inquiry is built. By adhering to the principles of a self-validating safety system and protocols designed to preserve compound integrity, researchers can confidently explore the potential of this promising spirocyclic scaffold in their drug discovery endeavors. The onus is on the individual researcher to experimentally verify key parameters such as solubility and solution stability to ensure the highest quality data.
References
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-7-azaspiro(4.4)nonane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | 1419590-58-1. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | 1419590-58-1. Retrieved from [Link]
-
Atomole. (n.d.). 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 9-Fluoro-2-oxa-7-azaspiro[4.4]nonane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 71743838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 8. atompharma.co.in [atompharma.co.in]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-Oxa-7-azaspiro[4.e4]nonane Hydrochloride
Welcome to the dedicated technical support center for 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered during experimental work with this spirocyclic compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the fundamental properties of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.64 g/mol | |
| Structure | A spirocyclic compound containing a pyrrolidine ring and a tetrahydrofuran ring, presented as a hydrochloride salt. | |
| Nature of the Salt | As a hydrochloride salt of a secondary amine, its solubility is expected to be significantly influenced by pH. |
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the solubility of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
Q1: Why is my 2-Oxa-7-azaspiro[4.4]nonane hydrochloride not dissolving in water?
A1: While hydrochloride salts are generally designed to enhance aqueous solubility, several factors can limit dissolution. As an amine salt, the pH of the aqueous medium is critical. In neutral or basic conditions, the equilibrium can shift towards the less soluble free base form, leading to precipitation or poor dissolution.[1] Additionally, the presence of other ions in the solution can impact solubility due to the "common ion effect".[2]
Q2: I'm observing precipitation when I add my compound to a buffered solution. What is happening?
A2: This is a common issue when the pH of the buffer is higher than the pKa of the protonated amine. At a pH above this value, the hydrochloride salt will convert to its free base, which is likely to be significantly less soluble in aqueous media, causing it to precipitate out of solution.[3] It is also possible that components of your buffer are interacting with the compound to form a less soluble salt.
Q3: Can I use organic solvents to dissolve 2-Oxa-7-azaspiro[4.4]nonane hydrochloride?
A3: Yes, organic solvents can be effective. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for dissolving a wide range of organic molecules.[4][5] Polar protic solvents like ethanol and methanol may also be suitable, often in combination with water as a co-solvent system. The choice of solvent will depend on the requirements of your specific experiment.
Q4: Will heating the solution improve solubility?
A4: In many cases, increasing the temperature will increase the rate of dissolution and the overall solubility. However, it is crucial to consider the thermal stability of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. Prolonged heating at high temperatures could potentially lead to degradation. It is recommended to use gentle heating (e.g., a 37°C or 50°C water bath) and to assess the stability of your compound under these conditions if it will be stored for an extended period.
Q5: Is the ether linkage in the spirocyclic structure stable to acidic conditions used for solubilization?
A5: Generally, ethers are stable to acidic conditions, especially when compared to other functional groups.[6] The cleavage of an ether bond typically requires harsh conditions, such as very strong acids (like HBr or HI) and elevated temperatures.[7][8] The milder acidic conditions used to maintain the protonated state of the amine are unlikely to affect the integrity of the ether linkage in the 2-Oxa-7-azaspiro[4.4]nonane core.
Troubleshooting Guides: A Step-by-Step Approach
When encountering solubility issues, a systematic approach is key to identifying an effective solution. This guide provides a logical workflow from simple adjustments to more advanced techniques.
Caption: A systematic workflow for troubleshooting solubility issues.
Tier 1: Systematic Solvent Screening
The initial step is to perform a systematic screening of common laboratory solvents to identify a suitable solvent or solvent system.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh approximately 1-2 mg of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride into separate small, clear vials (e.g., 1.5 mL microcentrifuge tubes or glass vials).
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent. Test a range of solvents with varying polarities, such as:
-
Deionized Water
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
-
Observation and Mixing: Vortex each vial for 30-60 seconds. Visually inspect for dissolution. If the compound has not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and vortex after each addition until the solid is fully dissolved or a maximum practical volume is reached.
-
Record Keeping: Carefully record the volume of each solvent required to dissolve the compound to estimate its approximate solubility.
| Solvent Category | Examples | Expected Utility |
| Polar Protic | Water, Ethanol, Methanol | May require pH adjustment for aqueous solutions. Alcohols can be effective alone or as co-solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often effective at dissolving a wide range of organic compounds.[4] |
Tier 2: The Critical Role of pH Adjustment
For applications requiring an aqueous medium, such as biological assays, adjusting the pH is often the most effective strategy for solubilizing amine hydrochloride salts.
Causality: The hydrochloride salt exists in equilibrium with its free base. In acidic conditions (low pH), the equilibrium favors the protonated, charged form of the amine, which is generally more water-soluble. As the pH increases, the compound is deprotonated to the neutral free base, which is typically less soluble in water.[3]
Experimental Protocol: Determining a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 5, 6, 7.4). Standard buffers such as citrate or phosphate buffers are suitable.
-
Compound Addition: Add an excess amount of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9]
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution to generate a pH-solubility profile. This will reveal the optimal pH range for solubilizing the compound.
Caption: Expected pH-solubility profile for a typical amine hydrochloride.
Tier 3: Leveraging Co-solvent Systems
If a single solvent is not effective or suitable for your experimental system, a co-solvent system, which is a mixture of solvents, can be a powerful tool.[10]
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of less polar molecules.[11] For hydrochloride salts, a co-solvent system can help to keep the compound in solution even at pH values where the free base might start to precipitate.
Experimental Protocol: Co-solvent System Development
-
Select a Miscible Co-solvent: Choose a water-miscible organic solvent in which the compound has shown some solubility, such as ethanol, methanol, or DMSO.
-
Prepare Stock Solution: Dissolve a known high concentration of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride in the chosen organic co-solvent (e.g., 10 mg/mL in DMSO).
-
Titration into Aqueous Phase: While vortexing, slowly add the concentrated organic stock solution dropwise into your aqueous buffer.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully created a stable co-solvent system at that concentration.
-
Optimization: If precipitation occurs, you may need to adjust the ratio of the organic co-solvent to the aqueous buffer. It is generally advisable to keep the percentage of the organic co-solvent as low as possible, especially for cell-based assays where the solvent may have cytotoxic effects.
Tier 4: Advanced Formulation Strategies
For particularly challenging solubility issues, or when developing formulations for in vivo studies, more advanced techniques may be necessary.
1. Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the free base form of an amine, within their hydrophobic core, thereby increasing the overall aqueous solubility of the guest molecule.[8]
Experimental Protocol: Laboratory-Scale Cyclodextrin Complexation
-
Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12]
-
Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD in water or buffer).
-
Complexation: Add an excess of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride to the cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature for several hours to facilitate complex formation.[9]
-
Clarification and Quantification: Centrifuge or filter the solution to remove any undissolved compound. Analyze the supernatant to determine the increase in solubility.
2. Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Causality: The crystalline form of a compound has a highly ordered lattice structure that requires significant energy to break, thus limiting solubility. An amorphous solid, lacking this long-range order, is in a higher energy state and typically exhibits enhanced apparent solubility and faster dissolution rates.[13] Dispersing the amorphous compound in a polymer matrix can help to stabilize it and prevent recrystallization.
Experimental Protocol: Simple Solvent Evaporation for Amorphous Solid Dispersion
-
Component Selection: Choose a suitable water-soluble polymer (e.g., PVP, HPMC) and a volatile organic solvent in which both the polymer and 2-Oxa-7-azaspiro[4.4]nonane hydrochloride are soluble.
-
Dissolution: Dissolve the compound and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 by weight.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature to avoid thermal degradation.
-
Drying: Further dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
Characterization and Testing: The resulting solid dispersion can be characterized by techniques such as XRPD to confirm its amorphous nature. Its solubility and dissolution rate can then be tested in the desired aqueous medium.[14]
Final Considerations
-
Stability: Whenever you modify the solvent or pH environment of your compound, consider its chemical stability. It is advisable to prepare fresh solutions and avoid long-term storage unless stability has been confirmed.
-
Downstream Applications: The chosen solubilization method must be compatible with your downstream experiments. For example, high concentrations of DMSO can be toxic to cells, and certain excipients may interfere with analytical measurements.[15][16]
-
Documentation: Meticulous record-keeping of all tested conditions and their outcomes is essential for reproducible science and for building a comprehensive understanding of your molecule's behavior.
By employing this systematic and informed approach, researchers can effectively overcome the solubility challenges associated with 2-Oxa-7-azaspiro[4.4]nonane hydrochloride and advance their research and development endeavors.
References
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857.
- Baird, J. A., & Taylor, L. S. (2012). Evaluation of amorphous solid dispersion performance: A systematic approach. Journal of Pharmaceutical Sciences, 101(9), 3067-3086.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
- Kawakami, K. (2007). In vitro and in vivo aspects of supersaturation in drug discovery and development. Journal of Pharmaceutical Sciences, 96(7), 1673-1687.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Fini, A., & Fazio, G. (2010). Complex formation between β-cyclodextrin and amines in water and DMF solvents. Thermochimica Acta, 503-504, 10-15.
- Yalkowsky, S. H. (Ed.). (2014).
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
PubChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Streng, W. H. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(6), 624-627.
- Bhugra, C., & Pikal, M. J. (2008). Role of amorphous solids in pharmaceutical development. Journal of Pharmaceutical Sciences, 97(4), 1329-1357.
- World Health Organization. (2018).
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals?. Pharmaceutical Research, 17(4), 397-404.
- Zieleniewska, M., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55.
- Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+ [mdpi.com]
- 13. brieflands.com [brieflands.com]
- 14. Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biological assay challenges from compound solubility: strategies for bioassay optimization [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride during workup
Technical Support Center: 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Welcome to the technical support center for 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing degradation of this valuable spirocyclic building block during experimental workups. My aim is to combine established chemical principles with field-proven insights to ensure the integrity of your compound.
I. Understanding the Molecule: Chemical Stability Profile
2-Oxa-7-azaspiro[4.4]nonane hydrochloride is a robust compound, yet its unique structure, containing both a tetrahydrofuran ring (an ether) and a pyrrolidine ring (a secondary amine salt), presents specific vulnerabilities during workup procedures. The primary concerns are the potential for ring-opening under harsh acidic or basic conditions and oxidation of the amine.
| Functional Group | Potential Vulnerability | Conditions to Monitor |
| Secondary Amine (as HCl salt) | Conversion to free base, oxidation | High pH (>9-10), presence of strong oxidizing agents, prolonged exposure to air. |
| Cyclic Ether (Tetrahydrofuran) | Acid-catalyzed ring opening/hydrolysis | Strong acidic conditions (pH < 2), particularly at elevated temperatures. |
| Spirocyclic Core | Ring strain can influence reactivity | While generally stable, extreme conditions could lead to rearrangement or decomposition.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for aqueous workup of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride?
A1: The ideal pH range for aqueous extraction is between 3 and 6. In this range, the amine remains protonated as the hydrochloride salt, ensuring its solubility in the aqueous phase and preventing its extraction into organic solvents. This mildly acidic environment is also gentle enough to avoid acid-catalyzed hydrolysis of the ether linkage.
Q2: My final product is showing impurities after workup. What are the likely side products?
A2: Impurities often arise from minor degradation. The two most common degradation pathways are:
-
Acid-catalyzed hydrolysis: This can lead to the ring-opening of the tetrahydrofuran moiety, resulting in a hydroxyl- and amino-substituted cyclopentane derivative.
-
Oxidation: If the amine is deprotonated to its free base form during workup, it can be susceptible to oxidation, leading to various byproducts, including N-oxides or imines.[2]
Q3: Can I use a strong base like NaOH to neutralize my reaction mixture?
A3: It is strongly discouraged. Using a strong base will deprotonate the amine hydrochloride to its free base. While sometimes necessary to extract the free amine into an organic solvent, prolonged exposure to a high pH aqueous environment should be minimized. The free amine is more prone to oxidation and can be more challenging to handle. A milder base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is recommended for neutralization steps.
Q4: What are the best practices for storing this compound?
A4: Store 2-Oxa-7-azaspiro[4.4]nonane hydrochloride in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis from atmospheric moisture and oxidation.
III. Troubleshooting Guide: Common Workup Issues and Solutions
This section addresses specific problems that may be encountered during the workup of reactions involving 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
Issue 1: Low Yield After Extraction
Symptoms:
-
Significantly lower than expected mass of the recovered hydrochloride salt.
-
The desired product is detected in the organic layers by TLC or LC-MS analysis.
Root Cause Analysis and Solutions:
This issue typically arises from the unintended partitioning of the compound into the organic phase, which can happen if the aqueous phase is not sufficiently acidic.
Workflow for Diagnosing and Solving Low Yield:
Caption: Acid-catalyzed hydrolysis of the ether linkage.
Preventative Measures and Remediation:
-
Avoid Strong Acids: Do not use concentrated acids for pH adjustment. Always use dilute solutions (e.g., 1M HCl).
-
Temperature Control: Perform all extractions at room temperature or below. If heating is required at any stage, ensure the solution is neutralized first.
-
Purification: If the degradation has already occurred, the hydroxyl-containing impurity can often be separated from the desired product by column chromatography on silica gel. A polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid to keep the amine protonated) is a good starting point.
Issue 3: Product Discoloration (Yellowing or Browning)
Symptoms:
-
The isolated hydrochloride salt is off-white, yellow, or brown instead of white.
Root Cause Analysis and Solutions:
Discoloration is often a sign of oxidation of the amine. This happens when the amine hydrochloride is converted to its free base form and exposed to air, especially in the presence of trace metals or light.
Recommended Protocol for Handling the Free Amine:
If you must work with the free base of 2-Oxa-7-azaspiro[4.4]nonane, follow these steps to minimize oxidation:
-
Basification: Cool the aqueous solution of the hydrochloride salt in an ice bath. Add a mild base like saturated sodium bicarbonate solution dropwise with stirring until the pH reaches 8-9.
-
Extraction: Immediately extract the free amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction quickly and repeat 2-3 times.
-
Drying and Inert Atmosphere: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and immediately place the solution under an inert atmosphere (N₂ or Ar).
-
Solvent Removal: Remove the solvent under reduced pressure at low temperature.
-
Conversion Back to HCl Salt (if needed): To re-form the stable hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete. [3]Filter the resulting solid and wash with the solvent.
IV. References
-
Rajca, A., Shiraishi, K., Boratyński, P. J., Pink, M., Miyasaka, M., Rajca, S. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. The Journal of Organic Chemistry, 76(20), 8447-57. [Link]
-
Klumpp, D. A. (2008). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Tetrahedron Letters, 49(35), 5143-5146. [Link]
-
PubChem. (n.d.). 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
Sources
- 1. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of starting materials from 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. The methodologies described herein are grounded in established chemical principles and validated through practical application in the field.
Introduction: The Challenge of Purity
2-Oxa-7-azaspiro[4.4]nonane is a valuable spirocyclic scaffold in medicinal chemistry. Its synthesis, like many multi-step organic preparations, can result in the final product being contaminated with unreacted starting materials and by-products. For its use in pharmaceutical development, achieving high purity is paramount. This guide will address common purification challenges associated with the hydrochloride salt of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
Q1: What are the most likely starting materials I need to remove?
Based on common synthetic routes for analogous spirocyclic amines, the synthesis of 2-Oxa-7-azaspiro[4.4]nonane likely proceeds from starting materials such as 3-ketotetrahydrofuran and a suitable amine precursor. Therefore, you should be primarily concerned with the removal of these or related compounds.
Q2: My initial purification by precipitation yields a product with significant impurities according to NMR/LC-MS. What should I do?
This is a common issue. Simple precipitation is often insufficient for achieving high purity. The co-precipitation of starting materials with the product hydrochloride salt can occur. We recommend employing a more rigorous purification technique such as recrystallization or an acid-base extraction workflow.
Q3: I'm struggling to find a suitable solvent for recrystallization. Can you provide some guidance?
The hydrochloride salt of 2-Oxa-7-azaspiro[4.4]nonane is expected to be a polar, ionic compound. Therefore, it will likely have poor solubility in nonpolar organic solvents and good solubility in polar protic solvents. A successful recrystallization relies on finding a solvent (or solvent system) where the product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.
A systematic approach to solvent screening is recommended. The following table provides a starting point for your investigation.
| Solvent/Solvent System | Expected Solubility of Hydrochloride Salt | Rationale & Comments |
| Isopropanol (IPA) | Good solubility when hot, lower when cold | A common and effective solvent for recrystallizing amine hydrochlorides.[1] |
| Ethanol (EtOH) | Good solubility when hot, moderate when cold | Similar to IPA, but the product may have slightly higher solubility at cold temperatures, potentially reducing yield. |
| Methanol (MeOH) | High solubility | Often too good of a solvent, leading to poor recovery. Can be useful as part of a co-solvent system. |
| Acetone | Low solubility | Can be used as an anti-solvent with IPA or EtOH to induce precipitation.[1] |
| Diethyl Ether / MTBE | Very low solubility | Primarily used as an anti-solvent to precipitate the salt from a more polar solvent.[1] |
| Water | High solubility | Generally not ideal for recrystallization due to high solubility, but can be used if an appropriate anti-solvent is found.[2] |
Q4: My acid-base extraction is not giving a clean separation. What are the common pitfalls?
Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities.[3] However, several factors can lead to poor separation:
-
Incomplete Basification/Acidification: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride to its free base, and sufficiently acidic (pH < 2) to protonate the free amine for extraction into the aqueous phase. Use a pH meter for accurate measurement.
-
Emulsion Formation: Vigorous shaking can lead to emulsions, especially if the reaction mixture contains surfactants or other interfering substances. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of the extraction solvent for greater efficiency compared to a single extraction with a large volume.
Q5: After purification, I still see a persistent impurity. How can I identify and remove it?
If a persistent impurity remains, it is crucial to identify its structure. Techniques like LC-MS and NMR spectroscopy of the impure fraction can provide valuable information. Once identified, a more targeted purification strategy can be devised. For example, if the impurity is a non-polar by-product, reverse-phase chromatography might be effective.
Experimental Protocols
The following are detailed protocols for the purification of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
Protocol 1: Recrystallization
This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of your crude 2-Oxa-7-azaspiro[4.4]nonane hydrochloride in a range of solvents from the table above at both room temperature and at their boiling points. A good starting point is isopropanol (IPA).
-
Dissolution: In a flask, add the crude hydrochloride salt and the minimum amount of hot IPA to achieve complete dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Recrystallization workflow for purification.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate the basic 2-Oxa-7-azaspiro[4.4]nonane from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-Oxa-7-azaspiro[4.4]nonane hydrochloride in a suitable organic solvent in which the free base is also soluble (e.g., dichloromethane or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of a base such as sodium hydroxide (NaOH). Shake the funnel gently, venting frequently. Check the pH of the aqueous layer to ensure it is basic (pH > 10). This converts the hydrochloride salt to the free amine, which will partition into the organic layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.
Caption: Acid-base extraction and salt formation workflow.
Conclusion
The successful purification of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is a critical step in its utilization for research and drug development. By understanding the potential impurities and employing systematic purification strategies such as recrystallization and acid-base extraction, researchers can achieve the desired level of purity. This guide provides a foundation for troubleshooting common issues and implementing effective purification protocols.
References
-
PubChem. 2-Oxa-7-azaspiro[4.4]nonane. National Center for Biotechnology Information. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
PrepChem. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]
- Google Patents.
-
University of Rochester. Workup: Amines. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. 2-Oxa-7-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]
-
Reddit. r/Chempros - Amine workup. [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. [Link]
Sources
Validation & Comparative
A Comparative Guide to the In Vitro ADME Properties of 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride Derivatives
In the landscape of modern drug discovery, the intricate dance between a molecule's efficacy and its pharmacokinetic profile is a critical determinant of clinical success. The 2-Oxa-7-azaspiro[4.4]nonane scaffold has emerged as a promising framework in medicinal chemistry, lauded for its inherent three-dimensionality and synthetic tractability, making it a valuable component in fragment-based drug discovery (FBDD).[1] However, the journey from a promising scaffold to a viable drug candidate is paved with rigorous preclinical evaluation, with a primary focus on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive comparison of the in vitro ADME properties of hypothetical 2-Oxa-7-azaspiro[4.4]nonane hydrochloride derivatives, offering insights into the experimental methodologies and the interpretation of key data for researchers, scientists, and drug development professionals.
Early assessment of ADME properties is pivotal in identifying potential liabilities, guiding compound optimization, and ultimately de-risking the progression of drug candidates.[2][3][4] In vitro ADME assays serve as the frontline tools in this endeavor, offering a cost-effective and high-throughput means to screen and rank compounds before committing to more extensive in vivo studies.[5] This guide will delve into the core in vitro ADME assays, presenting detailed protocols and comparative data for a series of hypothetical 2-Oxa-7-azaspiro[4.4]nonane hydrochloride derivatives, designated as Compound A (unsubstituted), Compound B (lipophilic substitution), and Compound C (polar substitution).
Key In Vitro ADME Assays for Characterizing Spirocyclic Compounds
The evaluation of a compound's ADME profile is a multi-faceted process. For our 2-Oxa-7-azaspiro[4.4]nonane hydrochloride derivatives, a panel of in vitro assays is essential to build a comprehensive understanding of their potential pharmacokinetic behavior.
Permeability Assessment: Caco-2 and PAMPA Assays
A drug's ability to permeate biological membranes is a fundamental prerequisite for oral bioavailability. Two widely adopted in vitro models for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[6][7][8] This model provides insights into both passive and active transport mechanisms. A bi-directional assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa, can identify the involvement of efflux transporters like P-glycoprotein (P-gp).[9]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that assesses passive permeability across an artificial lipid membrane.[10][11][12] It is a high-throughput and cost-effective method for ranking compounds based on their passive diffusion characteristics.[11]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Liver Microsomal Stability Assay Workflow.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach the target site. [13]Only the unbound fraction of the drug is pharmacologically active.
-
Equilibrium Dialysis: This is considered the gold standard for determining PPB. [13][14]It involves dialyzing a plasma sample containing the test compound against a protein-free buffer until equilibrium is reached.
-
Ultrafiltration: This method separates the free drug from the protein-bound drug by centrifugation through a semi-permeable membrane. [14]
Cytochrome P450 (CYP) Inhibition
Assessing the potential of a drug candidate to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs). [15][16][17]Inhibition of a specific CYP enzyme can lead to an increase in the plasma concentration of a co-administered drug that is metabolized by that enzyme, potentially causing toxicity.
-
CYP Inhibition Assay (IC50 Determination): This assay measures the concentration of the test compound that causes 50% inhibition of the activity of a specific CYP isoform using a probe substrate. [15]
hERG Inhibition
The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization. [18]Inhibition of the hERG channel can lead to QT interval prolongation, which is associated with a risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes. [18][19]Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety screen.
-
Automated Patch Clamp Electrophysiology: This is a high-throughput method used to measure the inhibitory effect of a compound on the hERG channel current.
Comparative In Vitro ADME Data for 2-Oxa-7-azaspiro[4.4]nonane Hydrochloride Derivatives
The following table presents hypothetical in vitro ADME data for our three derivatives to illustrate how structural modifications can influence their pharmacokinetic properties.
| Parameter | Assay | Compound A (Unsubstituted) | Compound B (Lipophilic R-group) | Compound C (Polar R-group) | Interpretation |
| Permeability | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 5.2 | 15.8 | 1.1 | High permeability is desirable for oral absorption. Lipophilic substitution (B) improves permeability, while polar substitution (C) reduces it. |
| Efflux Ratio (B-A/A-B) | 1.2 | 3.5 | 1.1 | An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-gp. Compound B shows potential for efflux. | |
| Metabolic Stability | Human Liver Microsomal t₁/₂ (min) | 45 | 15 | >60 | A longer half-life indicates greater metabolic stability. The lipophilic group (B) may introduce a metabolic soft spot, while the polar group (C) enhances stability. |
| Intrinsic Clearance (Clint) (µL/min/mg) | 25.8 | 77.0 | <11.5 | Lower intrinsic clearance is generally preferred. | |
| Plasma Protein Binding | Human Plasma Protein Binding (%) | 65 | 95 | 30 | High PPB (>90%) can limit the free drug concentration. Lipophilicity (B) increases PPB, while polarity (C) decreases it. |
| CYP Inhibition | CYP3A4 IC₅₀ (µM) | >50 | 8.5 | >50 | A lower IC₅₀ value indicates a higher potential for drug-drug interactions. The lipophilic derivative (B) shows moderate inhibition. |
| CYP2D6 IC₅₀ (µM) | >50 | >50 | >50 | All compounds show low potential for CYP2D6 inhibition. | |
| Cardiotoxicity | hERG IC₅₀ (µM) | >30 | 5.5 | >30 | A hERG IC₅₀ >10 µM is generally considered low risk. The lipophilic compound (B) shows a potential for hERG liability. |
In-Depth Analysis and Causality
The hypothetical data highlights the delicate balance of physicochemical properties required for a successful drug candidate.
-
Compound A , the unsubstituted parent scaffold, exhibits moderate permeability and metabolic stability with low potential for DDIs and cardiotoxicity. This serves as a good starting point for optimization.
-
Compound B , with a lipophilic substitution, demonstrates significantly improved permeability, which is advantageous for oral absorption. However, this comes at the cost of increased metabolic liability, higher plasma protein binding, potential for P-gp efflux, and, most concerningly, moderate CYP3A4 and hERG inhibition. The increased lipophilicity likely enhances binding to these off-target proteins.
-
Compound C , featuring a polar substitution, shows excellent metabolic stability and low plasma protein binding, which are favorable characteristics. However, its low permeability would likely result in poor oral absorption, necessitating alternative routes of administration or further chemical modification to balance polarity and permeability.
This comparative analysis underscores the importance of a multi-parameter optimization approach in drug discovery. The goal is to enhance the desirable properties of a lead compound while mitigating its liabilities. For the 2-Oxa-7-azaspiro[4.4]nonane series, future efforts would focus on identifying substitutions that improve permeability and metabolic stability without introducing significant off-target effects.
Conclusion
The in vitro ADME profiling of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride derivatives is a critical step in their evaluation as potential drug candidates. By employing a suite of well-established assays, researchers can gain valuable insights into a compound's pharmacokinetic properties long before it reaches in vivo testing. The comparative data, though hypothetical, illustrates the profound impact of structural modifications on a compound's ADME profile. A thorough understanding of these structure-ADME relationships is paramount for the successful design and development of novel therapeutics based on this promising spirocyclic scaffold.
References
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Selvita. In Vitro ADME. [Link]
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Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
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PharmaLegacy. In Vitro ADME Studies. [Link]
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PubChem. 2-Oxa-7-azaspiro(4.4)nonane. [Link]
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Creative Bioarray. Caco-2 permeability assay. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
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Wikipedia. Parallel artificial membrane permeability assay. [Link]
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Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
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PubMed. hERG toxicity assessment: Useful guidelines for drug design. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
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PMC. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]
-
Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
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A Comparative Analysis of Synthetic Routes to 2-Oxa-7-azaspiro[4.4]nonane: A Guide for Medicinal Chemists
The 2-oxa-7-azaspiro[4.4]nonane scaffold is a compelling three-dimensional structural motif of significant interest in medicinal chemistry. Its inherent rigidity, combined with the strategic placement of heteroatoms, offers a unique vectoral display of substituents for probing biological targets. This guide provides a comparative analysis of potential synthetic routes to this valuable spirocycle, offering insights into the strategic considerations and experimental nuances of each approach. While direct, well-documented syntheses of the parent compound are scarce in peer-reviewed literature, this guide consolidates information on the synthesis of close derivatives and proposes mechanistically sound pathways to the target molecule, providing a solid foundation for researchers and drug development professionals.
Introduction to the 2-Oxa-7-azaspiro[4.4]nonane Scaffold
The spirocyclic nature of 2-oxa-7-azaspiro[4.4]nonane imparts a defined conformational rigidity, which can lead to enhanced binding affinity and selectivity for protein targets. The presence of a tetrahydrofuran ring introduces a polar ether linkage, while the pyrrolidine moiety offers a secondary amine for further functionalization, serving as a key attachment point for pharmacophoric groups. These features make it an attractive building block in the design of novel therapeutics.
Comparative Overview of Synthetic Strategies
This guide will explore two primary strategies for the synthesis of the 2-oxa-7-azaspiro[4.4]nonane core and its derivatives:
-
Construction from a Tetrahydrofuran Precursor: This approach utilizes a pre-formed tetrahydrofuran ring as the foundation for constructing the spirocyclic system.
-
One-Pot Synthesis of Functionalized Derivatives: This strategy focuses on the efficient, convergent synthesis of functionalized 2-oxa-7-azaspiro[4.4]nonane scaffolds that can serve as versatile intermediates.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these approaches.
Route 1: Proposed Synthesis from 3-Ketotetrahydrofuran
This proposed route is based on the established reactivity of 3-ketotetrahydrofuran in forming spirocyclic systems, as demonstrated in the synthesis of 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione[1]. The strategy involves an initial condensation to form a hydantoin-like intermediate, followed by hydrolysis and decarboxylation, and subsequent reduction to yield the target spirocycle.
Mechanistic Rationale
The synthesis commences with a Bucherer-Bergs reaction, where 3-ketotetrahydrofuran reacts with ammonium carbonate and potassium cyanide to form a spirocyclic hydantoin[1]. This intermediate can then be subjected to harsh hydrolytic conditions to open the hydantoin ring and subsequently decarboxylate to yield a spirocyclic amino acid. The final step involves the reduction of the amino acid to the desired 2-oxa-7-azaspiro[4.4]nonane.
Caption: Proposed synthetic workflow for 2-Oxa-7-azaspiro[4.4]nonane from 3-Ketotetrahydrofuran.
Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Spiro-hydantoin) [1]
-
To a solution of 10.0 g of 3-ketotetrahydrofuran in 42 ml of ethanol and 28 ml of water, add 19.2 g of ammonium carbonate.
-
Heat the mixture to 55°C.
-
Add a solution of 6.3 g of potassium cyanide in 15 ml of water dropwise.
-
Stir the reaction mixture at 55°C for 18 hours.
-
Evaporate the mixture to dryness in vacuo.
-
Dissolve the residue in a minimum amount of water and acidify with 2 N hydrochloric acid.
-
Cool the mixture to induce precipitation and filter the solid.
-
Recrystallize the combined crops from ethanol to yield the pure product.
Step 2: Hydrolysis and Decarboxylation to 2-Oxa-7-azaspiro[4.4]nonan-7-aminium chloride (Spiro-amino acid hydrochloride)
-
This step is proposed and would require optimization.
-
Suspend the spiro-hydantoin (1.0 eq) in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude amino acid hydrochloride.
Step 3: Reduction to 2-Oxa-7-azaspiro[4.4]nonane
-
This step is proposed and would require optimization.
-
Carefully add the crude amino acid hydrochloride (1.0 eq) in portions to a stirred suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran at 0°C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to afford 2-Oxa-7-azaspiro[4.4]nonane.
Route 2: One-Pot Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones
This documented route provides a rapid and efficient entry to a functionalized 2-oxa-7-azaspiro[4.4]nonane scaffold[2]. The resulting dione can be a versatile intermediate for further modifications.
Mechanistic Rationale
The reaction proceeds via a manganese(III)-based oxidative cycloaddition. A mixture of a 1,1-diarylethene and a 4-acylpyrrolidine-2,3-dione is treated with a manganese(III) salt, which initiates a radical cascade. This process leads to the formation of the spirocyclic dione in a single step with the pyrrolidinedione ring remaining intact[2].
Caption: Workflow for the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones and its proposed reduction.
Experimental Protocol
Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones [2]
-
Detailed experimental conditions such as solvent, temperature, and specific manganese(III) salt would be found in the primary literature but are summarized here.
-
A mixture of the 1,1-diarylethene and the 4-acylpyrrolidine-2,3-dione is reacted in the presence of a manganese(III) oxidant.
-
The reaction is typically carried out in a suitable solvent and may require elevated temperatures.
-
Upon completion, the product is isolated and purified, often through simple filtration and washing, affording the dione in good yields.
Proposed Reduction to 2-Oxa-7-azaspiro[4.4]nonane
-
This is a proposed subsequent step.
-
The resulting dione could be reduced using a strong reducing agent like lithium aluminum hydride to convert the dione functionality to the corresponding methylene groups. This would likely require protection of the secondary amine beforehand.
Comparative Analysis
| Feature | Route 1 (Proposed from 3-Ketotetrahydrofuran) | Route 2 (One-Pot Dione Synthesis) |
| Starting Materials | 3-Ketotetrahydrofuran, (NH₄)₂CO₃, KCN | 4-Acylpyrrolidine-2,3-diones, 1,1-Diarylethenes |
| Number of Steps | 3 (multi-step) | 1 (to the dione) + subsequent reduction |
| Key Reactions | Bucherer-Bergs, Hydrolysis, Reduction | Mn(III)-based oxidative cycloaddition |
| Yield | Unknown (proposed route) | Good (for the dione)[2] |
| Scalability | Potentially scalable, but may require optimization | Good for the one-pot step |
| Advantages | Starts from a simple, commercially available ketone. | Convergent, one-pot synthesis to a functionalized core. |
| Disadvantages | Proposed route requires significant optimization. Use of cyanide. Harsh reaction conditions for hydrolysis. | Yields the dione derivative, requiring further steps to reach the parent spirocycle. |
Characterization Data for 2-Oxa-7-azaspiro[4.4]nonane
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [3] |
| Molecular Weight | 127.18 g/mol | [3] |
| IUPAC Name | 2-oxa-7-azaspiro[4.4]nonane | [3] |
| CAS Number | 175-97-3 | [3] |
Note: Detailed spectroscopic data (NMR, IR, MS) would need to be acquired upon successful synthesis and purification.
Conclusion
The synthesis of 2-oxa-7-azaspiro[4.4]nonane presents a compelling challenge for synthetic chemists. While direct and varied synthetic routes are not abundantly reported, this guide provides a framework for approaching its synthesis. The proposed route from 3-ketotetrahydrofuran offers a plausible, albeit lengthy, pathway from simple starting materials. In contrast, the one-pot synthesis of the dione derivative provides rapid access to a functionalized spirocyclic core that can be further elaborated. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scalability, and available resources. Further investigation and optimization of the proposed routes are warranted to establish robust and efficient methods for the preparation of this valuable medicinal chemistry scaffold.
References
- This reference is not directly cited in the text but provides context on rel
-
PubChem. (n.d.). 2-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Retrieved January 26, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
